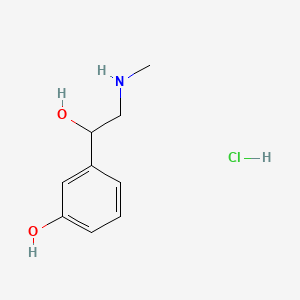

DL-Phenylephrine hydrochloride

Description

Phenylephrine Hydrochloride is the hydrochloride salt form of phenylephrine, a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

An alpha-1 adrenergic agonist used as a mydriatic, nasal decongestant, and cardiotonic agent.

See also: Phenylephrine (has active moiety); Guaifenesin; Phenylephrine Hydrochloride (component of); Ibuprofen; PHENYLEPHRINE HYDROCHLORIDE (component of) ... View More ...

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-86-9, 20368-45-0 | |

| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Phenylephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eyelo | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of DL-Phenylephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed elucidation of a common synthetic pathway for DL-Phenylephrine hydrochloride, a widely used active pharmaceutical ingredient. The content herein is intended for an audience with a professional background in chemistry and drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthesis process.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist primarily used as a decongestant. The hydrochloride salt of its racemic form, DL-Phenylephrine hydrochloride, is synthesized through a multi-step process. This guide outlines a prevalent and efficient pathway commencing from the readily available starting material, 3-hydroxyacetophenone. The synthesis involves a sequence of chlorination, nucleophilic substitution, reduction, debenzylation, and salt formation.

Overview of the Synthetic Pathway

The core synthesis of DL-Phenylephrine hydrochloride from 3-hydroxyacetophenone can be broken down into five key stages:

-

Chlorination: Introduction of a chlorine atom at the α-position to the carbonyl group of 3-hydroxyacetophenone to yield 2-chloro-1-(3-hydroxyphenyl)ethanone.

-

Amination: Nucleophilic substitution of the chlorine atom with N-methylbenzylamine to form the intermediate 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.

-

Reduction: Reduction of the ketone functional group to a secondary alcohol, yielding (R,S)-3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol.

-

Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation to produce DL-Phenylephrine base.

-

Salt Formation: Conversion of the free base into its stable and water-soluble hydrochloride salt.

A stereoselective variation of this pathway can achieve a high overall yield and enantiomeric purity. An improved process has been reported with a total yield of 62.8% and a final product purity of 99.9% with an enantiomeric excess (ee) of up to 99.9%[1].

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step in the synthesis of DL-Phenylephrine hydrochloride. It is important to note that these values are representative and can vary based on the specific reaction conditions and scale of the synthesis.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 2-Chloro-1-(3-hydroxyphenyl)ethanone | C₈H₇ClO₂ | 170.59 | ~95%[2] | >98% |

| 2 | 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one | C₁₆H₁₇NO₂ | 255.31 | ~85-90% | >97% |

| 3 | (R,S)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol | C₁₆H₁₉NO₂ | 257.33 | >90% | >98% |

| 4 | DL-Phenylephrine Base | C₉H₁₃NO₂ | 167.21 | >95% | >99% |

| 5 | DL-Phenylephrine Hydrochloride | C₉H₁₄ClNO₂ | 203.67 | ~98% | >99.5% |

Detailed Experimental Protocols

The following are detailed experimental methodologies for each key step in the synthesis of DL-Phenylephrine hydrochloride.

Step 1: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone

Reaction: Chlorination of 3-hydroxyacetophenone.

Procedure:

-

To a stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol (B129727) and 10 ml of ethyl acetate/dichloromethane, add sulfuryl chloride (150 mg, 1.1 mmol) dropwise at a temperature of 293–303 K.[2]

-

After the addition is complete, allow the reaction mixture to return to room temperature and continue stirring for 1 hour.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

The desired product, 2-chloro-1-(3-hydroxyphenyl)ethanone, is typically obtained in a high yield of around 95% and can be used in the next step without further purification.[2]

Step 2: Synthesis of 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one

Reaction: Nucleophilic substitution with N-methylbenzylamine.

Procedure:

-

Dissolve 2-chloro-1-(3-hydroxyphenyl)ethanone in a suitable organic solvent such as acetonitrile (B52724) or tetrahydrofuran.

-

Add N-methylbenzylamine to the solution. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

After the reaction is complete, the reaction mixture is typically worked up by adding water and extracting the product into an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one[1].

Step 3: Synthesis of (R,S)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol

Reaction: Reduction of the ketone.

Procedure:

-

Dissolve 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one in a suitable solvent, such as methanol or ethanol (B145695).

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic alcohol, (R,S)-3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol.

Step 4: Synthesis of DL-Phenylephrine Base

Reaction: Palladium-catalyzed debenzylation.

Procedure:

-

Dissolve the N-benzylated intermediate from the previous step in a suitable solvent, typically ethanol or methanol.

-

Add a palladium on carbon catalyst (e.g., 10% Pd/C).

-

Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the mixture or by using a hydrogen-filled balloon at atmospheric pressure. For industrial-scale synthesis, this is often carried out under high pressure[3].

-

The reaction is stirred at room temperature until the debenzylation is complete (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the DL-Phenylephrine free base.

Step 5: Synthesis of DL-Phenylephrine Hydrochloride

Reaction: Salt formation.

Procedure:

-

Dissolve the DL-Phenylephrine base in a suitable solvent, such as isopropanol (B130326) (IPA) or ethanol.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., IPA-HCl) dropwise to the stirred solution of the free base until the pH is acidic[3].

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture to enhance crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain DL-Phenylephrine hydrochloride.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis Pathway of DL-Phenylephrine Hydrochloride.

Caption: General Experimental Workflow for DL-Phenylephrine HCl Synthesis.

References

DL-Phenylephrine HCl: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of DL-Phenylephrine Hydrochloride. The information is curated for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry, offering detailed data and experimental insights.

Chemical and Physical Properties

DL-Phenylephrine HCl is a synthetic sympathomimetic amine, utilized primarily as a decongestant and vasopressor.[1] It is a racemic mixture of phenylephrine (B352888), acting as a selective alpha-1 adrenergic agonist.[1][2] The hydrochloride salt form enhances its stability and solubility, making it suitable for various pharmaceutical formulations.[1] It typically appears as a white to off-white, odorless microcrystalline powder with a bitter taste.[3][4]

The key physicochemical properties of DL-Phenylephrine HCl are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | [5] |

| Synonyms | (±)-Phenylephrine hydrochloride, rac Phenylephrine Hydrochloride | [1] |

| CAS Number | 154-86-9 | [3][5][6] |

| Molecular Formula | C₉H₁₃NO₂·HCl or C₉H₁₄ClNO₂ | [1][3][5] |

| Molecular Weight | 203.67 g/mol | [3][5][6] |

| Melting Point | 142 - 146 °C | [3] |

| Solubility | Highly soluble in water; Soluble in ethanol, DMSO, and DMF | [1][7] |

| pKa | pK1: 8.77; pK2: 9.84 (at 25°C) | [8] |

| Appearance | White to off-white crystalline powder | [1][3] |

Chemical Structure

DL-Phenylephrine HCl is the hydrochloride salt of a phenylethanolamine derivative. The structure consists of a benzene (B151609) ring substituted with a hydroxyl group at the meta-position, and an ethanolamine (B43304) side chain. This side chain contains a hydroxyl group on the benzylic carbon and a methylamino group. The presence of a chiral center at the benzylic carbon results in two enantiomers, with the racemic DL-form being the subject of this guide.

| Identifier | String |

| SMILES | CNC--INVALID-LINK--C1=CC(=CC=C1)O.Cl |

| InChI | InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H |

Mechanism of Action: Alpha-1 Adrenergic Signaling

Phenylephrine is a selective α1-adrenergic receptor agonist.[2][6][9] Its pharmacological effects are mediated through the activation of these receptors, which are predominantly located on the smooth muscle of blood vessels.[3][10] This activation initiates a well-defined signaling cascade.

The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq alpha subunit.[10] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[10] The resulting increase in intracellular calcium concentration leads to the contraction of vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[9][10]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of DL-Phenylephrine HCl.

| Spectroscopic Data | Wavelength / Shift | References |

| UV-Vis (λmax) | 216 nm, 276 nm | |

| 272 nm | [11] | |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [12][13] |

| ¹³C NMR | Spectra available. | [4] |

| IR | Spectra available. | [12] |

Note: Specific spectral data can vary based on the solvent and instrument used. The provided data represents typical values found in the literature.

Experimental Protocols: Analytical Methods

The quantification and purity assessment of DL-Phenylephrine HCl in bulk and pharmaceutical formulations are commonly performed using High-Performance Liquid Chromatography (HPLC).

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is often employed for the assay of Phenylephrine Hydrochloride.[14]

-

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable.[14]

-

Column: A C18 column, such as Partsil 10 ODS (250 mm x 4.6 mm, 10µm), is commonly used.[14]

-

Mobile Phase: A gradient elution program is typically used. For example:

-

Mobile Phase A: Buffer solution (e.g., phosphate (B84403) buffer) at pH 3.0.[14]

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.[14]

-

Detection: UV detection at 280 nm is effective for phenylephrine hydrochloride.[14] Another source suggests detection at 225 nm.[15]

-

Sample Preparation: A stock solution is prepared by dissolving the sample in a suitable diluent (often the mobile phase). For tablet analysis, the tablet is ground, dissolved, sonicated, and filtered through a 0.45µm filter before injection.[15]

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][16]

Conclusion

This guide has detailed the essential chemical and structural properties of DL-Phenylephrine HCl, providing a foundation for its use in research and development. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined signaling pathway and analytical protocols provide a deeper understanding of its biological activity and methods for its quantification. This information is intended to support scientists and researchers in their work with this important pharmaceutical compound.

References

- 1. CAS 154-86-9: DL-Phenylephrinehydrochloride | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. DL-PHENYLEPHRINE HYDROCHLORIDE | 154-86-9 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemwhat.com [chemwhat.com]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 11. impactfactor.org [impactfactor.org]

- 12. (R)-Phenylephrine Hydrochlorid(61-76-7) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. bepls.com [bepls.com]

- 15. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote [mtc-usa.com]

- 16. ijrti.org [ijrti.org]

An In-depth Technical Guide to the Mechanism of Action of DL-Phenylephrine Hydrochloride on Alpha-1 Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Phenylephrine hydrochloride is a synthetic sympathomimetic amine that functions as a selective agonist for alpha-1 adrenergic receptors (α1-ARs). Its mechanism of action is primarily centered on the activation of these receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family. This activation initiates a well-defined signaling cascade, leading to a variety of physiological responses, most notably vasoconstriction. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, quantitative pharmacology, and experimental methodologies used to characterize the effects of DL-Phenylephrine on α1-adrenoceptors.

Core Mechanism of Action

Phenylephrine (B352888) selectively binds to and activates alpha-1 adrenergic receptors, which are expressed on the surface of various cell types, particularly smooth muscle cells of blood vessels.[1] This interaction stabilizes a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric G-protein, Gq/11.[2] The activated Gαq subunit, with GTP bound, dissociates from the Gβγ dimer and subsequently activates its primary effector enzyme, phospholipase Cβ (PLCβ).[2][3]

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC) isoforms.[2][4] The culmination of this cascade is the phosphorylation of downstream target proteins, leading to smooth muscle contraction and vasoconstriction.[5]

Signaling Pathways

The activation of alpha-1 adrenoceptors by phenylephrine initiates a primary signaling pathway and can also engage other secondary or alternative pathways, contributing to the full spectrum of its cellular effects.

Primary Gq/11 Signaling Pathway

The canonical signaling pathway activated by phenylephrine at all three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) is the Gq/11 pathway.[2][6]

Alternative Signaling Pathways

Beyond the canonical Gq/11 pathway, phenylephrine-activated α1-ARs can engage other signaling cascades, which may be cell-type and receptor subtype-specific.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Alpha-1 adrenoceptor activation can lead to the phosphorylation and activation of ERK1/2.[3][7] This can occur through PKC-dependent and independent mechanisms and is often associated with longer-term effects such as cell growth and proliferation.[3]

-

Phospholipase D (PLD) and Phospholipase A2 (PLA2) Activation: Some studies have shown that α1-ARs can couple to the activation of PLD and PLA2.[3][8] PLD activation leads to the production of phosphatidic acid, while PLA2 activation results in the release of arachidonic acid, both of which can act as signaling molecules.[8]

-

Biased Agonism: There is emerging evidence that phenylephrine may act as a biased agonist at the α1A-adrenoceptor, preferentially activating certain signaling pathways over others. For instance, it has been shown to display bias towards extracellular acidification rate versus calcium mobilization or cAMP accumulation.[9]

Quantitative Pharmacological Data

The affinity (Ki) and potency (EC50) of DL-Phenylephrine vary across the different alpha-1 adrenoceptor subtypes. The following table summarizes key quantitative data from various sources. It is important to note that values can differ based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Species | Reference |

| pKi | 5.7 - 6.01 | 3.9 - 5.9 | - | Human, Rat | [10] |

| Ki (nM) | 977.24 | 1258.93 | - | Rat | [10] |

| pEC50 (Calcium Mobilization) | - | 7.5 - 9.07 | - | Human | [10] |

| EC50 (nM) (Calcium Mobilization) | - | 0.86 - 5.9 | - | Human | [10] |

| pEC50 (Functional Assay) | 5.78 | - | - | Rat | [10] |

| EC50 (nM) (Functional Assay) | 1659.59 | - | - | Rat | [10] |

Note: A comprehensive and directly comparable dataset for all parameters across all subtypes from a single study is challenging to consolidate due to variations in experimental design. The data presented is a compilation from available literature to provide a representative overview.

Detailed Experimental Protocols

The characterization of DL-Phenylephrine's action on alpha-1 adrenoceptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of phenylephrine for alpha-1 adrenoceptor subtypes.

Objective: To quantify the displacement of a radiolabeled antagonist (e.g., [3H]-prazosin) from α1-ARs by unlabeled phenylephrine.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the α1-AR subtype of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed amount of membrane preparation with a constant concentration of radiolabeled antagonist (e.g., [3H]-prazosin) and increasing concentrations of unlabeled phenylephrine.

-

Total binding is determined in the absence of a competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 2. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 5. quora.com [quora.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Factors influencing biased agonism in recombinant cells expressing the human α1A‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacokinetics and Metabolism of DL-Phenylephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of DL-Phenylephrine hydrochloride, a widely used sympathomimetic amine. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile

DL-Phenylephrine hydrochloride exhibits a pharmacokinetic profile characterized by rapid absorption and extensive first-pass metabolism following oral administration.[1][2][3] Its systemic exposure and duration of action are influenced by the route of administration.

Absorption

Following oral administration, phenylephrine (B352888) is readily absorbed from the gastrointestinal tract.[3][4] However, it undergoes significant presystemic metabolism in the gut wall and liver.[1][4][5] This extensive first-pass effect leads to a relatively low oral bioavailability, which has been reported to be approximately 38% to 40%.[1][3][4][6] Peak plasma concentrations (Tmax) are typically reached within 0.75 to 2 hours after an oral dose.[2][4] Intravenous administration results in immediate and complete bioavailability.[7]

Distribution

Phenylephrine is rapidly distributed into peripheral tissues.[2][7] It has a large volume of distribution, estimated to be between 200 and 500 liters, suggesting significant tissue uptake.[2][4] Protein binding is reported to be around 95%.[1] Penetration into the brain is minimal.[4]

Metabolism

The metabolism of phenylephrine is extensive and occurs primarily in the liver and intestines.[1][4] The main metabolic pathways are:

-

Oxidative Deamination: This is a primary metabolic route catalyzed by monoamine oxidase (MAO), particularly MAO-A and MAO-B.[1][6][8] This process leads to the formation of the major, inactive metabolite, meta-hydroxymandelic acid.[1][6]

-

Sulfate Conjugation: Sulfation, mediated by sulfotransferases (SULTs) such as SULT1A3, is a major pathway, especially in the intestinal wall during first-pass metabolism.[4][6][9][10]

-

Glucuronidation: Glucuronide conjugation also contributes to the metabolism of phenylephrine, though to a lesser extent than sulfation.[1][4]

Unlike catecholamines, phenylephrine is not metabolized by catechol-O-methyltransferase (COMT).[1]

Excretion

Phenylephrine and its metabolites are primarily excreted in the urine.[1][4] A significant portion of an administered dose is recovered in the urine as metabolites.[1][6] Approximately 3% to 16% of the drug is excreted unchanged.[1] The major metabolite found in urine is meta-hydroxymandelic acid, accounting for about 57% of the dose.[1][6] Sulfate and glucuronide conjugates are also excreted renally.[1] The elimination half-life of phenylephrine is relatively short, ranging from 2 to 3 hours.[1][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of phenylephrine hydrochloride from various studies.

Table 1: Pharmacokinetic Parameters of Oral Phenylephrine in Adults

| Parameter | 10 mg Dose | 20 mg Dose | 30 mg Dose | Reference |

| Cmax (pg/mL) | 1354 (± 954) | 2959 (± 2122) | 4492 (± 1978) | [2] |

| Tmax (h) | 0.33 - 0.5 (median) | 0.33 - 0.5 (median) | 0.33 - 0.5 (median) | [2] |

| AUC∞ (pg·h/mL) | 955.8 (± 278.5) | 2346 (± 983.8) | 3900 (± 1764) | [2] |

| t½ (h) | ~2.5 | ~2.5 | ~2.5 | [2] |

| Oral Bioavailability (%) | ~38 | - | - | [1][2][6] |

Data are presented as mean (± standard deviation) unless otherwise noted.

Table 2: Pharmacokinetic Parameters of Oral Phenylephrine in Children and Adolescents

| Age Group (years) | Dose (mg) | Cmax (pg/mL) | Tmax (h) | AUC∞ (pg·h/mL) | t½ (h) | Reference |

| 2-5 | 2.5 - 5 | 477 | 0.17 - 1.5 | 672 | 1.2 - 1.6 | [11][12] |

| 6-11 | 5 - 10 | 589 | 0.17 - 1.5 | 830 | 1.2 - 1.6 | [11][12] |

| 12-17 | 10 | 673 | 0.17 - 1.5 | 1020 | 1.2 - 1.6 | [11][12] |

Data are presented as mean values.

Experimental Protocols

The determination of phenylephrine's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methods.

Clinical Study Design

A typical pharmacokinetic study of oral phenylephrine involves a randomized, controlled, crossover design in healthy volunteers.[2]

-

Subjects: Healthy adult male and female volunteers are recruited. Exclusion criteria often include a history of cardiovascular disease, use of interacting medications (e.g., MAO inhibitors), and pregnancy.[2][13]

-

Dosing: Subjects receive a single oral dose of phenylephrine hydrochloride or placebo after an overnight fast.[2]

-

Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 7-12 hours post-dose) to capture the plasma concentration-time profile.[2] Urine is often collected over a 24-hour period to analyze for parent drug and metabolites.[2][12]

-

Cardiovascular Monitoring: Vital signs such as blood pressure and heart rate are monitored at regular intervals due to the pharmacodynamic effects of phenylephrine.[2][11] Electrocardiograms (ECGs) may also be performed.[2][11]

Analytical Methodology

Quantification of phenylephrine in biological matrices requires highly sensitive and specific analytical techniques.

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[14]

-

Analytical Technique: The most common method for the determination of phenylephrine in plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14] This technique offers high sensitivity and selectivity, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[2][14] High-performance liquid chromatography (HPLC) with UV detection can also be used, though it is generally less sensitive.[15][16]

-

Validation: The analytical methods are rigorously validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.[14]

Visualizations

The following diagrams illustrate the metabolic pathway of phenylephrine and a typical experimental workflow for its pharmacokinetic analysis.

References

- 1. Phenylephrine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. mims.com [mims.com]

- 5. ovid.com [ovid.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 9. Sulfation of phenylephrine by the human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfation of Phenylephrine by the Human Cytosolic Sulfotransferas...: Ingenta Connect [ingentaconnect.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Study to Determine the Pharmacokinetics and Pharmacodynamic Effects of Phenylephrine on BP Via IV | Clinical Research Trial Listing [centerwatch.com]

- 14. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 16. bepls.com [bepls.com]

Enantiomeric Properties of DL-Phenylephrine vs. L-Phenylephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine (B352888), a synthetic sympathomimetic amine, is widely utilized as a vasopressor and nasal decongestant. It exists as a chiral molecule with two enantiomers: the pharmacologically active levorotatory (L) isomer and the dextrorotatory (D) isomer. The commercially available pharmaceutical formulation is the pure L-enantiomer, (R)-(-)-phenylephrine. This technical guide provides an in-depth analysis of the enantiomeric properties of the racemic mixture (DL-Phenylephrine) versus the pure L-enantiomer (L-Phenylephrine). It focuses on their differential interactions with adrenergic receptors, subsequent signaling pathways, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction

Phenylephrine is a selective agonist of α1-adrenergic receptors, exerting its physiological effects through the activation of these receptors on vascular smooth muscle, leading to vasoconstriction.[1][2] The presence of a chiral center at the β-carbon of its ethylamine (B1201723) side chain results in two stereoisomers: (R)-(-)-phenylephrine (L-Phenylephrine) and (S)-(+)-phenylephrine (D-Phenylephrine). The racemic mixture of these two enantiomers is known as DL-Phenylephrine. It is well-established that the pharmacological activity of phenylephrine resides primarily in the L-enantiomer.[3] This guide will delineate the distinct properties of the racemic mixture and the pure L-enantiomer, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Pharmacodynamics: Receptor Binding and Functional Potency

The differential effects of DL-Phenylephrine and L-Phenylephrine are rooted in their stereoselective interactions with α1-adrenergic receptors.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the negative logarithm of the Ki (pKi). The L-enantiomer of phenylephrine demonstrates a significantly higher affinity for α1-adrenergic receptor subtypes compared to the D-enantiomer.

| Compound | Receptor Subtype | pKi | Ki (nM) |

| L-Phenylephrine | α1A | 4.70 | 20,000 |

| α1B | 4.87 | 13,500 | |

| α1D | 5.86 | 1,380 |

Functional Potency

Functional assays measure the biological response elicited by a ligand, with potency often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50). L-Phenylephrine is a potent agonist at α1-adrenergic receptors, inducing downstream signaling cascades that lead to physiological effects such as vasoconstriction.

| Compound | Tissue/Assay | log EC50 | EC50 (nM) |

| Phenylephrine (enantiomer not specified) | Rabbit Abdominal Aorta | -5.85 ± 0.22 | 1,412 |

| Phenylephrine (enantiomer not specified) | Rat Aorta Rings | - | 171.1 ± 31.2 |

Table 2: Functional Potency of Phenylephrine. Note: The specific enantiomer was not always detailed in the cited studies.[1][5]

Signaling Pathways

The activation of α1-adrenergic receptors by L-Phenylephrine initiates a well-characterized signaling cascade involving the Gq/11 family of G-proteins.[6]

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Upon binding of L-Phenylephrine to the α1-adrenergic receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream effector proteins, leading to the ultimate cellular response, such as smooth muscle contraction.[7]

Pharmacokinetics

The pharmacokinetic profiles of drug enantiomers can differ significantly, affecting their absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

Phenylephrine is readily absorbed from the gastrointestinal tract; however, it undergoes extensive first-pass metabolism in the gut wall and liver.[3][8] This results in a low oral bioavailability of approximately 38%.[8][9] While specific studies on the stereoselective absorption of phenylephrine enantiomers are limited, it is plausible that differences in transporter interactions could exist.

Metabolism

The primary routes of phenylephrine metabolism are sulfation and oxidative deamination by monoamine oxidase (MAO), followed by glucuronidation.[3][10] Studies have indicated that MAO is involved in the metabolism of phenylephrine.[11][12][13] Enantioselectivity in drug metabolism is a common phenomenon, and it is likely that the R(-) and S(+) enantiomers of phenylephrine are metabolized at different rates by these enzymes.[14] However, detailed quantitative data on the stereoselective metabolism of phenylephrine are not extensively documented in the available literature.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~38% | [8][9] |

| Half-life | 2-3 hours | [9][15] |

| Volume of Distribution | 340 L | [15][16] |

| Primary Metabolism | MAO, Sulfation, Glucuronidation | [3][10] |

Table 3: General Pharmacokinetic Parameters of Phenylephrine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enantiomeric properties of phenylephrine.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of L-Phenylephrine, D-Phenylephrine, and DL-Phenylephrine for α1-adrenergic receptors using a radiolabeled antagonist, such as [³H]-prazosin.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of [3H]-prazosin and [3H]-dihydroergocryptine to rat cardiac alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of 3H-phenylephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Sensitivity of [11C]phenylephrine kinetics to monoamine oxidase activity in normal human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of vesicular storage and monoamine oxidase activity on [11C]phenylephrine kinetics: studies in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical evaluation of carbon-11-phenylephrine: MAO-sensitive marker of cardiac sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. droracle.ai [droracle.ai]

Solubility Profile of DL-Phenylephrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of DL-Phenylephrine hydrochloride, a widely used sympathomimetic amine. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, analytical method design, and ensuring bioavailability. This document outlines its solubility in various solvents, details a standard experimental protocol for solubility determination, and illustrates its primary mechanism of action through its signaling pathway.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, the solubility of a drug substance in aqueous and organic solvents is a critical determinant of its formulation possibilities and in vivo performance. Factors influencing the solubility of DL-Phenylephrine hydrochloride include its ionic nature (as a hydrochloride salt), the presence of polar functional groups (hydroxyl and amine), the polarity of the solvent, and the temperature of the system. The hydrochloride salt form significantly enhances its aqueous solubility.[1]

Quantitative Solubility Data

DL-Phenylephrine hydrochloride exhibits a wide range of solubilities across different solvent classes. Generally, it is highly soluble in polar protic solvents and has limited solubility in non-polar and some aprotic polar solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Polar Protic | Very Soluble[2][3], Freely Soluble[4], ≥ 100 mg/mL[5], ≥ 10 g/100 mL[6] | 21 - 25 |

| Ethanol | Polar Protic | Freely Soluble[2][3][7][8], Soluble[2] | Not Specified |

| Methanol | Polar Protic | Slightly Soluble | Not Specified |

| Glycerin | Polar Protic | Freely Soluble[4] | Not Specified |

| Acetone | Aprotic Polar | Sparingly Soluble | Not Specified |

| Chloroform | Non-Polar | Insoluble[2][7] | Not Specified |

| Diethyl Ether | Non-Polar | Practically Insoluble[2][3], Insoluble[2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Sparingly Soluble | Not Specified |

Note: The descriptive terms for solubility are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[9][10] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved substance.

I. Materials and Equipment

-

DL-Phenylephrine hydrochloride powder

-

Selected solvents (e.g., water, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

II. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of DL-Phenylephrine hydrochloride to a series of glass vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[11][12]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of DL-Phenylephrine hydrochloride in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

III. Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of a buffer solution (e.g., 45 mM orthophosphoric acid, pH adjusted to 6) and acetonitrile (B52724) (e.g., in a 48:52 v/v ratio).[13]

-

Flow Rate: 0.8 mL/min.[13]

-

Detection Wavelength: 234 nm.[13]

-

Injection Volume: 20 µL.[13]

-

Quantification: Prepare a calibration curve using standard solutions of DL-Phenylephrine hydrochloride of known concentrations. Calculate the concentration of the sample from the peak area by interpolating from the calibration curve.

B. UV-Vis Spectrophotometry

-

Solvent/Blank: Use the same solvent as used for dissolving the sample as the blank.

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax for DL-Phenylephrine hydrochloride in the specific solvent (e.g., around 220 nm).[14]

-

Quantification: Prepare a series of standard solutions of DL-Phenylephrine hydrochloride with known concentrations. Measure the absorbance of these standards and the sample solutions at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve.[9][15]

Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway

DL-Phenylephrine hydrochloride is a selective α1-adrenergic receptor agonist.[2][7] Its pharmacological effects are mediated through the activation of the Gq protein-coupled receptor signaling pathway. The binding of phenylephrine (B352888) to the α1-adrenergic receptor initiates a cascade of intracellular events, leading to a physiological response, primarily vasoconstriction.[16]

This in-depth guide provides essential technical information on the solubility of DL-Phenylephrine hydrochloride for professionals in the field of pharmaceutical sciences. The provided data and protocols can serve as a valuable resource for formulation development, quality control, and further research on this important API.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. L(-)-Phenylephrine hydrochloride [chembk.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PHENYLEPHRINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. (R)-Phenylephrine Hydrochlorid | 61-76-7 [chemicalbook.com]

- 7. PHENYLEPHRINE HCI INJECTION, USP 10mg/mL 1mL VIAL [dailymed.nlm.nih.gov]

- 8. Phenylephrine Hydrochloride Manufacturer, Supplier, Exporter [shreejipharmainternational.com]

- 9. scispace.com [scispace.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. iieta.org [iieta.org]

- 14. UV method validation for phenylephrine, caffeine, paracetamol, chlorpheniramine. [wisdomlib.org]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. researchgate.net [researchgate.net]

Synthesis and Purification of DL-Phenylephrine Hydrochloride: A Technical Guide for Research Professionals

Introduction

DL-Phenylephrine hydrochloride is a racemic sympathomimetic amine widely utilized in pharmaceutical research as an α1-adrenergic receptor agonist. Its synthesis and purification are critical steps for obtaining high-purity material required for in-vitro and in-vivo studies, reference standard preparation, and early-stage drug development. This guide provides an in-depth overview of a common synthetic route and purification methodology for producing research-grade DL-Phenylephrine hydrochloride, starting from 3-hydroxyacetophenone. The protocols are detailed to be reproducible in a standard laboratory setting.

Part 1: Synthesis of DL-Phenylephrine Hydrochloride

The synthesis of DL-phenylephrine is a multi-step process that begins with the functionalization of 3-hydroxyacetophenone. A widely adopted route involves bromination, amination, and subsequent reduction, followed by salt formation. This method is advantageous due to the availability of starting materials and generally good yields.

A common synthetic pathway involves reacting 3-hydroxyacetophenone with bromine to form an α-bromo ketone intermediate.[1] This intermediate is then reacted with an appropriate amine, such as N-methylbenzylamine. The resulting product undergoes catalytic hydrogenation to simultaneously reduce the ketone and cleave the benzyl (B1604629) protecting group, yielding the racemic phenylephrine (B352888) base.[1][2] The final step is the conversion of the free base to its hydrochloride salt.

Figure 1: Chemical synthesis pathway for DL-Phenylephrine Hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-1-(3-hydroxyphenyl)ethanone

-

To a solution of 3-hydroxyacetophenone in a suitable solvent like ethyl acetate, add bromine dropwise at a controlled temperature (e.g., 0-5 °C) with constant stirring.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically washed with a sodium bicarbonate solution to neutralize excess acid and then with water.[2]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude bromo-intermediate.

Step 2: Synthesis of 2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanone

-

Dissolve the crude 2-bromo-1-(3-hydroxyphenyl)ethanone in an appropriate solvent.

-

Add N-methylbenzylamine to the solution.[1] The reaction is often carried out at room temperature.

-

After the reaction is complete (monitored by TLC), the mixture is worked up by washing with water and brine.

-

The organic solvent is removed under vacuum to yield the crude aminoketone intermediate.

Step 3: Synthesis of DL-Phenylephrine Base via Hydrogenation

-

The crude 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone is dissolved in a solvent suitable for hydrogenation, such as methanol (B129727) or ethanol.

-

A palladium on carbon (Pd/C, 10%) catalyst is added to the mixture.[1]

-

The reaction is carried out under a hydrogen atmosphere (e.g., 20 bar) in a hydrogenation apparatus and may require heating (e.g., 50-55 °C).[3]

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude DL-Phenylephrine free base.

Step 4: Formation of DL-Phenylephrine Hydrochloride

-

The crude DL-Phenylephrine base is dissolved in a suitable solvent, such as isopropanol (B130326) (IPA) or methanol.[2]

-

A solution of hydrogen chloride in a solvent (e.g., IPA-HCl) is added dropwise with stirring until the pH becomes acidic.[2]

-

The hydrochloride salt typically precipitates from the solution. The mixture may be cooled to enhance precipitation.

-

The solid product is collected by filtration, washed with a cold solvent like acetone, and dried under vacuum.[2]

Data Summary: Synthesis Parameters

| Step | Key Reagents | Solvent(s) | Typical Temperature | Typical Yield | Reference(s) |

| 1. Bromination | 3-Hydroxyacetophenone, Bromine | Ethyl Acetate | 0 - 5 °C | High | [1] |

| 2. Amination | Bromo-intermediate, N-Methylbenzylamine | Toluene | Room Temp. | >85% | [1][2] |

| 3. Hydrogenation | Aminoketone, H₂, 10% Pd/C | Methanol | 50 - 55 °C | ~70-76% | [3] |

| 4. Salt Formation | Phenylephrine Base, IPA-HCl | IPA, Methanol | Room Temp. -> 10-15°C | >90% | [2] |

Part 2: Purification

The primary method for purifying the final DL-Phenylephrine hydrochloride product is recrystallization. This technique effectively removes residual starting materials, by-products, and other impurities by leveraging differences in solubility between the desired compound and contaminants in a chosen solvent system at varying temperatures.

The choice of solvent is critical. A suitable solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Common solvents for the recrystallization of phenylephrine hydrochloride and related impurities include methanol, ethanol, isopropanol, and mixtures such as ethanol-butylacetate.[4]

Figure 2: General workflow for the purification of DL-Phenylephrine HCl.

Experimental Protocol: Recrystallization

-

Place the crude DL-Phenylephrine hydrochloride in an Erlenmeyer flask.

-

Add a minimal amount of a suitable recrystallization solvent or solvent mixture (e.g., ethanol/butyl acetate) and heat the mixture with stirring until the solid completely dissolves.[4]

-

If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, further cool the flask in an ice bath for a period of time (e.g., 1 hour).

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

-

Dry the crystals under vacuum to a constant weight. The final product should be an almost white powder.[2]

Data Summary: Purification & Final Product

| Parameter | Specification | Method | Reference(s) |

| Appearance | Almost white powder | Visual Inspection | [2] |

| Recrystallization Solvents | Ethanol, Methanol, Propanol, Acetone, Ethyl Acetate | Recrystallization | [2][4] |

| Melting Point | 143 - 145 °C | Melting Point Apparatus | [2] |

| Purity (Typical) | >99% | HPLC | [2][4] |

Note: Melting point and purity data are often reported for the L-enantiomer but are expected to be very similar for the racemic DL-form.

Part 3: Quality Control and Analysis

To ensure the identity and purity of the synthesized DL-Phenylephrine hydrochloride for research use, a panel of analytical tests is required. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical structure.

Figure 3: Logical workflow for the analytical testing of the final product.

Summary of Analytical Methods:

-

HPLC: Used to assess the purity of the compound and quantify any impurities. A typical result for a well-purified sample is a purity of >99%.[2]

-

¹H NMR: Confirms the proton environment of the molecular structure. The spectrum for phenylephrine hydrochloride will show characteristic peaks for the aromatic protons, the methine and methylene (B1212753) protons on the side chain, and the N-methyl group.[5]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

-

Melting Point: A sharp melting point range, consistent with literature values (approx. 143-145 °C), indicates high purity.[2]

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. US6187956B1 - Method for preparing of L-phenylephrine hydrochloride - Google Patents [patents.google.com]

- 4. CN103553942A - Preparation method of phenylephrine hydrochloride impurity - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

The Binding Affinity of DL-Phenylephrine to Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of DL-Phenylephrine for the alpha-1 adrenergic receptors. It includes quantitative binding data, detailed experimental protocols for affinity determination, and a visualization of the associated signaling pathways. Phenylephrine (B352888) is a selective agonist for the alpha-1 adrenergic receptors, and understanding its binding characteristics is crucial for drug development and physiological research.[1][2]

Quantitative Binding Affinity Data

The binding affinity of phenylephrine for the different subtypes of the alpha-1 adrenergic receptor has been determined through various radioligand binding assays. The data is commonly presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor Subtype | pKi | Ki (nM) | Cell Line | Radioligand | Reference |

| (R)-(-)-Phenylephrine | α1A | 4.70 | 20000 | - | - | [1] |

| (R)-(-)-Phenylephrine | α1B | 4.87 | 13500 | - | - | [1] |

| (R)-(-)-Phenylephrine | α1D | 5.86 | 1380 | - | - | [1] |

| L-Phenylephrine | α1A | - | - | HEK293 | - | [3] |

Note: The conversion from pKi to Ki (in nM) is calculated as 10^(-pKi) * 10^9. The data for L-Phenylephrine did not have a specific pKi value in the provided search results.

Experimental Protocols: Radioligand Binding Assay

The determination of phenylephrine's binding affinity to alpha-1 adrenergic receptors is typically achieved through competitive radioligand binding assays.[4][5] This method measures the ability of an unlabeled compound (phenylephrine) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Objective:

To determine the inhibition constant (Ki) of DL-Phenylephrine for alpha-1 adrenergic receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines expressing a specific human alpha-1 adrenergic receptor subtype (e.g., α1A, α1B, α1D) in HEK293 or CHO cells.[3]

-

Radioligand: A high-affinity alpha-1 adrenergic receptor antagonist, such as [3H]-prazosin.[6][7]

-

Unlabeled Ligand: DL-Phenylephrine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired alpha-1 adrenergic receptor subtype.

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand ([3H]-prazosin) to each well.

-

Add increasing concentrations of unlabeled DL-Phenylephrine to the wells.

-

To determine non-specific binding, add a high concentration of a non-radioactive antagonist (e.g., phentolamine) to a set of control wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This traps the membranes with the bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of phenylephrine.

-

Plot the specific binding as a function of the logarithm of the phenylephrine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Upon binding to alpha-1 adrenergic receptors, phenylephrine initiates a cascade of intracellular signaling events.[[“]] The primary mechanism involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Phenylephrine-induced activation of alpha-1 adrenergic receptors has also been shown to involve other signaling pathways, including:

-

ERK1/2 Pathway: Activation of the Extracellular signal-Regulated Kinases 1 and 2, which can play a role in cardiomyocyte apoptosis and cardiac function.[9]

-

Ca2+/Calcineurin/NFAT Pathway: This pathway may be involved in phenylephrine-induced cardiac fibroblast proliferation.[1]

-

Phospholipase D (PLD) Activation: Stimulation of alpha-1A adrenergic receptors by phenylephrine can lead to the activation of PLD, promoting the release of arachidonic acid.[10]

Visualizations

Signaling Pathway of Phenylephrine at the Alpha-1 Adrenergic Receptor

Caption: Phenylephrine signaling cascade via the alpha-1 adrenergic receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Receptor-Ligand Binding Assays [labome.com]

- 6. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Phenylephrine Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of DL-Phenylephrine hydrochloride, covering its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

DL-Phenylephrine hydrochloride is a synthetic sympathomimetic amine. It is the hydrochloride salt of phenylephrine (B352888), a selective alpha-1 adrenergic receptor agonist.[1] The addition of hydrochloride enhances its stability and solubility in aqueous solutions.[1]

| Property | Value | Source |

| CAS Number | 154-86-9 | [2] |

| Molecular Formula | C₉H₁₄ClNO₂ | [1] |

| Molecular Weight | 203.67 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 143°C (289.4°F) | [4] |

| Solubility | Easily soluble in cold and hot water. | [4] |

| pH (1% aqueous solution) | Approximately 5 | [3] |

Mechanism of Action: Signaling Pathways

DL-Phenylephrine hydrochloride primarily exerts its effects through the selective activation of α1-adrenergic receptors, which are G-protein coupled receptors. This initiates a well-defined signaling cascade within target cells, predominantly smooth muscle cells.

The binding of phenylephrine to the α1-adrenergic receptor activates the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is the primary driver of the physiological response, such as smooth muscle contraction.

Downstream of this initial calcium release, further signaling events can occur. These can include the activation of protein kinase C (PKC) by DAG and calcium, and the involvement of other pathways such as the PI3K/Akt and MAPK/ERK pathways, which can influence cellular processes like growth and proliferation.

Caption: DL-Phenylephrine hydrochloride signaling pathway.

Experimental Protocols

In Vivo Administration in a Murine Model

This protocol outlines a method for the intraperitoneal administration of DL-Phenylephrine hydrochloride in mice to study its cardiovascular effects.

Materials:

-

DL-Phenylephrine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Animal handling and monitoring equipment (ECG, blood pressure monitor)

Procedure:

-

Preparation of Dosing Solution: Prepare a fresh solution of DL-Phenylephrine hydrochloride in sterile saline at the desired concentration.

-

Animal Preparation: Anesthetize the mouse using a standardized protocol (e.g., isoflurane (B1672236) inhalation).

-

Baseline Measurements: Record baseline cardiovascular parameters, including heart rate and blood pressure.

-

Administration: Administer the DL-Phenylephrine hydrochloride solution via intraperitoneal injection. A typical dose might range from 1 to 5 mg/kg body weight.

-

Post-Administration Monitoring: Continuously monitor and record cardiovascular parameters for a defined period post-injection to observe the effects of the compound.

Caption: In vivo experimental workflow.

In Vitro Induction of Cardiomyocyte Hypertrophy

This protocol describes the use of DL-Phenylephrine hydrochloride to induce hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).[5]

Materials:

-

Isolated neonatal rat ventricular myocytes (NRVMs)

-

Plating medium (e.g., DMEM/F12 with 10% FBS)

-

Serum-free medium

-

DL-Phenylephrine hydrochloride stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody (e.g., anti-α-actinin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture NRVMs in plating medium until they reach the desired confluency.

-

Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with DL-Phenylephrine hydrochloride at a final concentration of 50-100 µM in fresh serum-free medium.[5] Include a vehicle-treated control group.

-

Incubation: Incubate the cells for 48 hours to induce a hypertrophic response.[5]

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 5% BSA.

-

Incubate with a primary antibody against a sarcomeric protein (e.g., α-actinin).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope and analyze cell size to quantify the hypertrophic response.

Summary

This technical guide provides foundational information on DL-Phenylephrine hydrochloride for research and development purposes. The provided data and protocols offer a starting point for investigating its physiological effects and cellular mechanisms. For any experimental application, it is crucial to consult detailed, peer-reviewed literature and optimize protocols for the specific experimental system being used.

References

An In-Depth Technical Guide to the In Vitro Vasoconstrictor Effects of DL-Phenylephrine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Phenylephrine hydrochloride (PE) is a synthetic sympathomimetic amine that functions as a potent and selective α1-adrenergic receptor agonist.[1][2][3] Its primary pharmacological effect is vasoconstriction of arterioles and veins, leading to an increase in systemic vascular resistance and a corresponding rise in blood pressure.[1][2][4] This technical guide provides a comprehensive overview of the in vitro vasoconstrictor properties of phenylephrine (B352888), detailing its mechanism of action, standard experimental protocols for its evaluation, and quantitative data from various studies. The document is intended to serve as a resource for professionals engaged in pharmacological research and drug development.

Mechanism of Action: The α1-Adrenergic Signaling Cascade

Phenylephrine exerts its vasoconstrictor effects by directly stimulating α1-adrenergic receptors located on the surface of vascular smooth muscle cells (VSMCs).[1] This action initiates a well-defined intracellular signaling cascade, independent of endogenous catecholamine release.[1]

The key steps are as follows:

-

Receptor Binding: Phenylephrine binds to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

Gq Protein Activation: This binding activates the associated Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.[5][6]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8]

-

Calcium Influx: The increase in intracellular Ca2+ concentration is further supplemented by an influx of extracellular Ca2+ through receptor-operated and voltage-gated calcium channels in the cell membrane.[7]

-

Smooth Muscle Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle cell contraction and vasoconstriction.

Additionally, DAG activates Protein Kinase C (PKC), which can contribute to the contractile response by sensitizing the contractile machinery to Ca2+, a mechanism that can sustain contraction even at constant intracellular Ca2+ levels.[9]

Caption: Signaling pathway of phenylephrine-induced vasoconstriction.

Experimental Protocols for In Vitro Vasoconstriction Assays

The vasoconstrictor effect of phenylephrine is commonly quantified using isolated blood vessel preparations mounted in a wire or pressure myograph system. This allows for the direct measurement of isometric tension development in response to cumulative drug concentrations.

Tissue Preparation

-